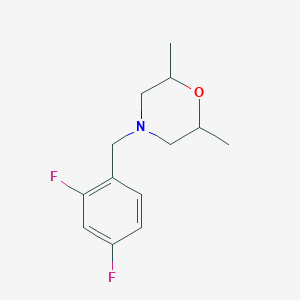
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholine, also known as DF-Morpholine, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both a morpholine ring and a difluorobenzyl group. This compound has been found to exhibit a range of interesting biological activities, which make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee is not fully understood. However, studies have suggested that it may exert its biological effects by interacting with specific proteins or enzymes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in the replication of viruses, which may explain its antiviral activity.
Biochemical and Physiological Effects:
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its antitumor activity. Additionally, it has been found to inhibit the growth of certain bacteria, which may explain its antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, and it exhibits a range of interesting biological activities. Additionally, it has been found to have low toxicity in animal studies, which makes it a promising candidate for drug development. However, there are also some limitations associated with the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in lab experiments. For example, it may be difficult to obtain large quantities of the compound, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee. One area of interest is the development of new therapeutic agents based on this compound. For example, researchers may explore the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee derivatives as potential treatments for Alzheimer's disease and other neurodegenerative disorders. Additionally, researchers may continue to investigate the mechanism of action of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in order to better understand its biological effects. Finally, researchers may explore the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in combination with other drugs or therapies in order to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,4-difluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee as the main product. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Applications De Recherche Scientifique
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including antitumor, antiviral, and antibacterial activities. Additionally, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)5-13(11)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLJDJODGHFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

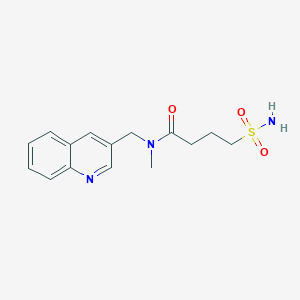
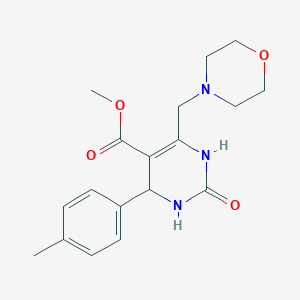
![N-1,3-benzothiazol-2-yl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5464380.png)
![N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5464384.png)
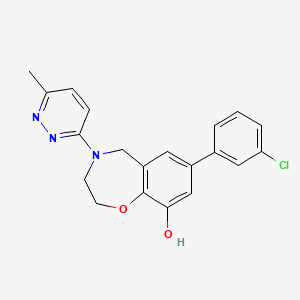
![4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5464387.png)
![3-[3-(4-chlorobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5464391.png)
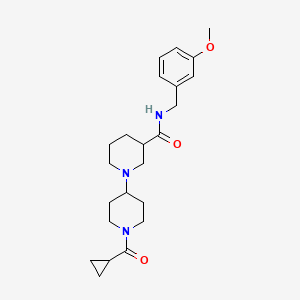
![3-allyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464429.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5464437.png)
![3-methyl-5-(4-morpholinylcarbonyl)-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5464444.png)
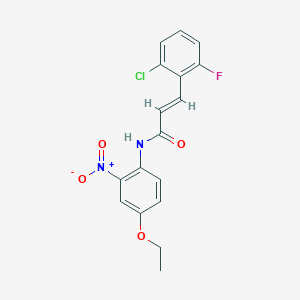
![N-(5-chloro-2-methoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5464449.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5464451.png)